Wsf1-IN-1

Cancer Biology Target Validation Selectivity Profiling

Wsf1-IN-1 (≥99.9% purity) is a potent, orally bioavailable WFS1 inhibitor. Its >81.8-fold selectivity for WFS1-expressing cells and >900-fold potency shift upon WFS1 overexpression ensure target-specific studies. Demonstrates 106.65% TGI in NSCLC PDX models at 100 mg/kg p.o. Ideal for preclinical proof-of-concept and ER stress pathway dissection. Secure your research supply today.

Molecular Formula C20H21F3N8O
Molecular Weight 446.4 g/mol
Cat. No. B8134357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWsf1-IN-1
Molecular FormulaC20H21F3N8O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(N=C(N=C2N1C)NCC3=CN(N=C3)CC4=CN=C(C=C4)C(F)(F)F)C
InChIInChI=1S/C20H21F3N8O/c1-11-16-17(30(3)12(2)18(32)28-16)29-19(27-11)25-7-14-8-26-31(10-14)9-13-4-5-15(24-6-13)20(21,22)23/h4-6,8,10,12H,7,9H2,1-3H3,(H,28,32)(H,25,27,29)/t12-/m0/s1
InChIKeyKKHCZENFFDIZHM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wsf1-IN-1 (Compound 136): Procurement-Grade WFS1 Inhibitor for Targeted Cancer and Wolfram Syndrome Research


Wsf1-IN-1 (CAS: 2379577-82-7) is a synthetic small-molecule inhibitor of the Wolfram syndrome 1 (WFS1) protein, also known as wolframin. It is an orally bioavailable compound developed for investigating WFS1-associated tumorigenesis and endoplasmic reticulum (ER) stress pathways. Wsf1-IN-1 is supplied as a white to off-white solid powder with a purity of ≥99.9% [1]. Its molecular formula is C₂₀H₂₁F₃N₈O and its molecular weight is 446.43 g/mol . The compound is intended for research use only and is not for human therapeutic application.

Why Wsf1-IN-1 Cannot Be Replaced by Generic WFS1 Pathway Modulators


In Wolfram syndrome and WFS1-associated cancer research, experimental outcomes are highly dependent on the precise mechanism of action and selectivity profile of the tool compound. Wsf1-IN-1 is a direct WFS1 protein inhibitor that demonstrates a clear dependence on WFS1 expression for its cytotoxic activity. Alternative compounds that modulate ER calcium homeostasis (e.g., dantrolene), activate GLP-1 receptors (e.g., liraglutide), or inhibit the integrated stress response (e.g., ISRIB) operate through distinct and indirect pathways [1]. Substituting Wsf1-IN-1 with these agents would introduce confounding biological variables and compromise the validity of studies specifically designed to interrogate WFS1-dependent mechanisms. The quantitative evidence below establishes Wsf1-IN-1's unique selectivity and potency profile, which is not shared by other compounds in the WFS1 research space.

Wsf1-IN-1: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Wsf1-IN-1 Exhibits 82-Fold Selectivity for WFS1-Expressing Cells in HepG2 Hepatocellular Carcinoma Models

Wsf1-IN-1 demonstrates a marked dependence on WFS1 protein expression for its antiproliferative activity. In a direct comparison using HepG2 hepatocellular carcinoma cells, the compound displayed an IC50 of 0.33 μM in parental (WFS1-expressing) cells versus >27 μM in HepG2 WFS1 knockout (KO) cells [1]. This >81.8-fold difference in potency confirms that the compound's cytotoxic effect is mediated through WFS1 and not through off-target mechanisms. This selectivity is a critical differentiator from broad-spectrum ER stress modulators like dantrolene, which act on ryanodine receptors and do not require WFS1 expression for their cellular effects.

Cancer Biology Target Validation Selectivity Profiling

Wsf1-IN-1 Demonstrates a 900-Fold Potency Increase in WFS1-Overexpressing HEK293 Cells

The requirement of WFS1 for Wsf1-IN-1 activity is further corroborated by gain-of-function experiments. In HEK293 cells engineered to overexpress WFS1, the compound exhibited an IC50 of 0.03 μM. In stark contrast, the same compound showed negligible activity in HEK293 cells harboring an empty vector control (IC50 >27 μM) [1]. This >900-fold difference in potency provides robust evidence that Wsf1-IN-1 directly engages the WFS1 protein. Alternative compounds such as ISRIB, which inhibits the integrated stress response downstream of eIF2α phosphorylation, do not exhibit this strict dependence on WFS1 protein levels and thus represent a mechanistically distinct class of tools.

Molecular Pharmacology Target Engagement Potency Validation

Wsf1-IN-1 Delivers 106.65% Tumor Growth Inhibition in an NSCLC Patient-Derived Xenograft Model Following Oral Administration

Wsf1-IN-1 has demonstrated robust in vivo antitumor efficacy following oral administration. In a non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model (OD33996) in nu/nu mice, treatment with Wsf1-IN-1 at a dose of 100 mg/kg administered orally once daily for 14 days resulted in 106.65% tumor growth inhibition (TGI) [1]. A TGI exceeding 100% indicates tumor regression, not merely growth stasis. This level of in vivo efficacy is a key differentiator from compounds like dantrolene, for which clinical trials in Wolfram syndrome patients reported no significant improvement in disease-relevant endpoints such as β-cell function or visual acuity [2].

In Vivo Pharmacology Oncology PDX Models

Wsf1-IN-1 Displays Consistent, WFS1-Dependent Cytotoxicity Across a Panel of Human Cancer Cell Lines

The WFS1-dependent activity of Wsf1-IN-1 is not limited to a single cell line but is observed across multiple human cancer models. In Colo-205 colorectal cancer cells, the compound exhibited an IC50 of 0.05 μM in control shRNA-expressing cells, which increased to >9 μM upon WFS1 knockdown, representing a >180-fold loss of potency. Similarly, in DU4415 breast cancer cells, the IC50 shifted from 0.08 μM (control shRNA) to 6.1 μM (WFS1 shRNA), a 76.3-fold difference. In HepG2 cells, the IC50 values were 0.26 μM (control shRNA) and 2.2 μM (WFS1 shRNA), an 8.5-fold difference [1]. This consistent pattern across diverse cancer histologies underscores the compound's reliability as a WFS1-dependent tool. In contrast, GLP-1 receptor agonists like liraglutide, while showing some benefit in Wolfram syndrome models, act through a completely different receptor-mediated pathway and do not exhibit this WFS1-dependent cytotoxicity signature [2].

Cancer Cell Panel Selectivity Profiling Biomarker Correlation

Optimal Research Applications for Wsf1-IN-1 Based on Quantitative Evidence


Validation of WFS1 as a Therapeutic Target in Cancer Models Requiring High-Confidence Chemical Probes

Wsf1-IN-1 is ideally suited for target validation studies in oncology. Its >81.8-fold selectivity for WFS1-expressing HepG2 cells and >900-fold potency shift upon WFS1 overexpression in HEK293 cells provide the high-confidence target engagement data required to firmly establish WFS1 as a driver of tumor cell viability [1]. Researchers can confidently attribute observed antiproliferative effects to WFS1 inhibition rather than off-target activity.

In Vivo Proof-of-Concept Studies for WFS1-Dependent Tumor Growth Using Oral Dosing Regimens

The demonstrated oral bioavailability and robust in vivo efficacy of Wsf1-IN-1 (106.65% TGI in an NSCLC PDX model at 100 mg/kg p.o. q.d. for 14 days) make it a valuable tool for preclinical proof-of-concept studies [1]. This data supports its use in animal models where oral dosing is preferred and where tumor regression is a desired endpoint, providing a clear path from in vitro target engagement to in vivo pharmacodynamic assessment.

Comparative Mechanistic Studies to Differentiate WFS1-Dependent and WFS1-Independent ER Stress Pathways

Wsf1-IN-1's strict dependence on WFS1 expression for its activity enables precise dissection of ER stress signaling pathways. In contrast to broad-spectrum ER calcium stabilizers like dantrolene or ISR inhibitors like ISRIB, Wsf1-IN-1 specifically interrogates the WFS1 node [2]. This allows researchers to cleanly differentiate WFS1-mediated effects from other parallel ER stress response mechanisms in side-by-side comparative studies.

Biomarker-Driven Cancer Cell Line Screening to Identify WFS1-Dependent Tumor Types

The consistent WFS1-dependent cytotoxicity observed across Colo-205, DU4415, and HepG2 cell lines (with selectivity windows ranging from 8.5-fold to >180-fold upon WFS1 knockdown) validates Wsf1-IN-1 as a screening tool for identifying additional cancer types that may be vulnerable to WFS1 inhibition [1]. This data supports the use of Wsf1-IN-1 in large-scale cell line panels to correlate WFS1 expression levels with compound sensitivity.

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